N-(3-aminophenyl)sulfamide
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Overview
Description
N-(3-aminophenyl)sulfamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . It is a specialty product often used in proteomics research . This compound belongs to the class of sulfamides, which are known for their diverse applications in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
N-(3-aminophenyl)sulfamide is a type of sulfonamide, a class of compounds known for their broad-spectrum antibacterial activities . The primary target of sulfonamides is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, an essential component for bacterial growth .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By mimicking the structure of PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA. This leads to the inhibition of bacterial growth and replication . The downstream effects include the disruption of various biochemical pathways dependent on DNA synthesis, ultimately leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the eventual death of the bacteria . This makes it effective in treating bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, the pH of the environment can influence the ionization state of the compound, affecting its solubility and absorption
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)sulfamide can be achieved through various methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide . This method is environmentally friendly and tolerates a wide range of functional groups, providing a variety of sulfonamide products in reasonable to excellent yields .
Industrial Production Methods: Industrial production of sulfamides, including this compound, often relies on robust and high-yielding condensation reactions. The recent development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has enabled the synthesis of unique classes of polymers, including polysulfamides . This process is practical and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminophenyl)sulfamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various sulfonamides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-aminophenyl)sulfamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulfanilamide: An antibacterial agent that inhibits folic acid synthesis in bacteria.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine to treat livestock diseases.
Uniqueness: N-(3-aminophenyl)sulfamide is unique due to its specific structure, which allows it to engage in hydrogen bonding and act as a versatile building block in various chemical and biological applications . Its ability to form stable polymers with high thermal stability further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-amino-3-(sulfamoylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZOYHASUCPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145878-34-8 |
Source
|
Record name | N-(3-aminophenyl)aminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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